molecular formula C22H19Cl2NO B167022 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine CAS No. 132924-44-8

3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine

Cat. No. B167022
Key on ui cas rn: 132924-44-8
M. Wt: 384.3 g/mol
InChI Key: BIUASSFHSZWTPJ-UHFFFAOYSA-N
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Patent
US07288537B2

Procedure details

A solution of 1-Benzhydryl-3-(3,4-dichloro-phenoxy)-azetidine (2.14 g, 6.4 mmol) in dry dichloromethane (20 ml) is treated with 1-chloroethylchloroformate (0.832 ml, 7.7 mmol) with stirring for 4 hours. The solvent is evaporated and the residue dissolved in methanol and refluxed for 18 hrs. The methanol is evaporated to a saturated solution, and then treated with diethylether. The resulting precipitate is filtered and dried under vacuum to afford 3-(3,4-Dichloro-phenoxy)-azetidine hydrochloride. 1H NMR (D6 DMSO, 400 Mhz) δ 9.5 (2H, brS), 7.6 (1H, d), 7.2 (1H, s), 6.9 (1H, d), 5.1 (1H, m), 4.4 (2H, m), 3.95 (2H, m).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0.832 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][CH:16]([O:18][C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[C:21]([Cl:26])[CH:20]=2)[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.ClC(OC(Cl)=O)C>ClCCl>[ClH:25].[Cl:26][C:21]1[CH:20]=[C:19]([CH:24]=[CH:23][C:22]=1[Cl:25])[O:18][CH:16]1[CH2:15][NH:14][CH2:17]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
0.832 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The methanol is evaporated to a saturated solution
ADDITION
Type
ADDITION
Details
treated with diethylether
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.ClC=1C=C(OC2CNC2)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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